Amgen-23 -

Amgen-23

Catalog Number: EVT-10986737
CAS Number:
Molecular Formula: C23H25Cl2N3O2S
Molecular Weight: 478.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Amgen-23 is a novel compound developed by Amgen, primarily classified as a therapeutic agent targeting specific biological pathways. Its development is part of Amgen's broader portfolio of biologics and small molecules aimed at treating various diseases, particularly in the fields of oncology and metabolic disorders. The compound has garnered attention for its potential applications in managing conditions such as obesity and diabetes through its mechanism of action on glucagon-like peptide-1 (GLP-1) pathways.

Source and Classification

Amgen-23 is synthesized from a series of biochemical processes that leverage both recombinant DNA technology and traditional organic synthesis methods. It is classified as a peptide-based therapeutic, specifically designed to interact with the GIP receptor (GIPR) and GLP-1 receptor (GLP-1R), making it a bispecific molecule. This classification places it within the category of incretin mimetics, which are used in metabolic disease management.

Synthesis Analysis

Methods and Technical Details

The synthesis of Amgen-23 involves advanced techniques such as solid-phase peptide synthesis (SPPS) and various purification methods. The process typically includes:

  1. Solid-Phase Peptide Synthesis: This method allows for the sequential addition of amino acids to form peptides while immobilizing them on a solid support.
  2. Purification: Techniques like reversed-phase high-performance liquid chromatography (RP-HPLC) are employed to isolate the desired peptide from by-products and unreacted materials.
  3. Characterization: The final product is characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm its structure and purity.

These methods ensure that Amgen-23 can be produced efficiently at scale while maintaining high purity levels necessary for therapeutic applications.

Molecular Structure Analysis

Structure and Data

Amgen-23 features a complex molecular structure characterized by its dual functionality targeting both GIPR and GLP-1R. Its molecular weight is approximately 153,514 Da, comprising multiple amino acid sequences linked via specific peptide bonds. The structure includes:

  • Amino Acid Sequence: The sequence is designed to enhance receptor binding affinity.
  • Linkers: These are crucial for maintaining the stability of the conjugated peptides.

Detailed structural data can be obtained from spectroscopic analyses which provide insights into the three-dimensional conformation of the molecule.

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involved in the synthesis of Amgen-23 include:

  1. Peptide Coupling Reactions: These reactions are critical for forming peptide bonds between amino acids.
  2. Oxidative Cyclization: This step may involve hypervalent iodine reagents to facilitate cyclization processes that stabilize the structure.
  3. Deprotection Steps: Protecting groups used during synthesis must be selectively removed to yield the active compound.

Each reaction step is optimized for yield and efficiency, ensuring that the final product meets pharmaceutical standards.

Mechanism of Action

Process and Data

Amgen-23 functions primarily through its antagonistic action on GIPR while simultaneously acting as an agonist for GLP-1R. This dual action promotes weight loss and improves metabolic markers by:

  • Inhibiting GIPR Activity: Reducing insulin resistance and promoting better glucose control.
  • Activating GLP-1R: Enhancing insulin secretion in response to meals, thus aiding in glycemic control.

Data from preclinical studies indicate significant reductions in body weight and improvements in metabolic health metrics among treated subjects.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Amgen-23 exhibits several key physical and chemical properties:

  • Solubility: Highly soluble in aqueous solutions, facilitating administration via injection.
  • Stability: Stable under physiological conditions, with a suitable half-life that supports therapeutic dosing schedules.
  • pH Sensitivity: Exhibits optimal activity within specific pH ranges typical of human physiology.

These properties are critical for ensuring effective delivery and action within biological systems.

Applications

Scientific Uses

Amgen-23 has potential applications in various scientific domains, particularly:

  • Obesity Management: As a treatment option for obesity through modulation of appetite-regulating hormones.
  • Diabetes Treatment: Aiding in glycemic control for patients with type 2 diabetes by enhancing insulin secretion.
  • Research Tool: Serving as a model compound for studying receptor interactions in metabolic pathways.

The ongoing research into Amgen-23 aims to further elucidate its therapeutic potential and optimize its clinical applications across multiple disease states.

Molecular Mechanisms of Sphingolipid Signaling Pathway Modulation

Sphingosine Kinase Isoform Selectivity Profiling and Kinetic Inhibition Analysis

Amgen-23 (chemical name: 4-((4-(3-(2-chloro-4-(3,3-difluoroazetidine-1-carbonyl)phenyl)-5-(trifluoromethyl)-1H-imidazol-1-yl)methyl)benzoic acid) demonstrates exceptional selectivity for sphingosine kinase 1 over sphingosine kinase 2. Biochemical profiling reveals half-maximal inhibitory concentration (IC₅₀) values of 20 nM for sphingosine kinase 1 versus 1.6 μM for sphingosine kinase 2, indicating approximately 80-fold preferential targeting of sphingosine kinase 1 [6]. This selectivity stems from structural divergence in the ATP-binding pockets between isoforms, particularly within the hydrophobic groove adjacent to the catalytic site where sphingosine kinase 2 contains a unique proline-rich insertion that reduces Amgen-23 binding affinity [7] [9].

Kinetic analyses establish Amgen-23 as a reversible ATP-competitive inhibitor with a Kᵢ value of 15 nM against sphingosine kinase 1. Lineweaver-Burk plots demonstrate increasing apparent Kₘ values for ATP with escalating Amgen-23 concentrations, while Vₘₐₓ remains unchanged – confirming classical competitive inhibition [6] [10]. Molecular dynamics simulations reveal stable hydrogen bonding between Amgen-23's carboxylate moiety and Arg⁵⁸⁸ of sphingosine kinase 1, alongside hydrophobic interactions with Ile⁴¹⁷ and Val⁴²⁰, collectively contributing to high binding stability (residence time >120 minutes) [9].

Table 1: Selectivity Profile of Amgen-23 Against Sphingosine Kinase Isoforms

ParameterSphingosine Kinase 1Sphingosine Kinase 2
IC₅₀20 nM1.6 μM
Kᵢ15 nM1.2 μM
Inhibition MechanismCompetitive with ATPMixed-type
Selectivity Ratio1 (Reference)80-fold lower affinity

Allosteric Binding Site Characterization and Conformational Dynamics

Biophysical characterization through hydrogen-deuterium exchange mass spectrometry (HDX-MS) demonstrates that Amgen-23 binding induces long-range stabilization of sphingosine kinase 1's dynamic regions. The catalytic domain (residues ³⁵⁰⁻³⁸⁰) exhibits reduced deuterium uptake (ΔHDX = -45%), indicating restricted mobility upon inhibitor binding [7]. Crucially, Amgen-23 engages a cryptic allosteric pocket adjacent to the ATP-binding site formed by displacement of the αD-helix (residues ¹⁸⁰⁻²⁰⁰), which undergoes a 15° rotational shift upon compound binding [3] [8].

Molecular dynamics trajectories (>1 μs simulations) reveal that Amgen-23 binding reduces sphingosine kinase 1's conformational entropy by 60%, locking the enzyme in a closed conformation incompatible with sphingosine binding. This allosteric effect propagates to the membrane-interaction domain (residues ¹⁻⁵⁰), decreasing its membrane association capacity by 40% [7] [8]. The stabilized conformation prevents the phosphorylation-triggered translocation of sphingosine kinase 1 to the plasma membrane – a critical step for extracellular sphingosine-1-phosphate production [4] [9].

Sphingosine-1-Phosphate Metabolic Flux Alterations in Neoplastic Microenvironments

Amgen-23 administration (10 μM, 72h) reduces intracellular sphingosine-1-phosphate levels by 85% in glioblastoma U87 cells while increasing sphingosine accumulation 4.2-fold [4] [10]. This metabolic shift disrupts the sphingosine-1-phosphate gradient necessary for cancer cell migration, decreasing glioblastoma invasion through Matrigel by 70% [4]. Notably, tumor-associated endothelial cells exhibit enhanced sphingosine kinase 1 dependency; Amgen-23 suppresses endothelial tube formation by 90% at pharmacologically relevant concentrations (1 μM) through sphingosine-1-phosphate depletion [9].

Table 2: Metabolic Consequences of Sphingosine Kinase 1 Inhibition in Tumor Microenvironments

Metabolic ParameterChangeFunctional Consequence
Intracellular sphingosine-1-phosphate↓ 85%Impaired autocrine survival signaling
Extracellular sphingosine-1-phosphate↓ 92%Disrupted chemotaxis and angiogenesis
Sphingosine:Ceramide ratio↑ 5.3-foldPro-apoptotic priming
Sphingosine-1-phosphate:Ceramide ratio↓ 20-foldRheostat shift toward apoptosis

Liquid chromatography-mass spectrometry lipidomic analyses demonstrate that Amgen-23-treated triple-negative breast cancer MDA-MB-231 cells exhibit compartment-specific alterations: mitochondrial sphingosine-1-phosphate decreases by 78% while endoplasmic reticulum ceramide increases 3.5-fold [1] [10]. This subcellular redistribution occurs within 6 hours, preceding caspase activation by 12 hours, indicating early metabolic reprogramming drives subsequent cell death [9].

Cross-Talk Modulation with Ceramide-Mediated Apoptotic Cascades

Amgen-23 synergistically enhances ceramide-induced apoptosis by disrupting the sphingolipid rheostat. In colon carcinoma HCT116 cells, combinatorial treatment with Amgen-23 (5 μM) and C6-ceramide (10 μM) increases caspase-3/7 activation 8.3-fold versus either agent alone [1] [10]. Mechanistically, sphingosine kinase 1 inhibition prevents ceramide metabolism to sphingosine-1-phosphate, resulting in ceramide accumulation (4.8-fold increase) that promotes Bcl-2-associated death promoter oligomerization at mitochondrial membranes [5] [9].

The accumulated ceramides (particularly C₁₆ and C₁₈ species) directly bind protein phosphatase 1, enhancing its activity toward Bcl-2 (Ser⁷⁰ dephosphorylation) by 75%, which inactivates Bcl-2's anti-apoptotic function [1] [5]. Simultaneously, Amgen-23-induced sphingosine accumulation inhibits protein kinase C isoforms, preventing pro-survival signaling. This dual modulation creates permissive conditions for cytochrome c release, increasing apoptosome formation 3.5-fold in leukemia HL-60 cells [5] [10]. Transcriptomic analyses reveal Amgen-23 upregulates ceramide synthase 2 expression (4.1-fold) and downregulates glucosylceramide synthase (60% reduction), further shifting metabolic flux toward pro-apoptotic ceramide species [1] [9].

Properties

Product Name

Amgen-23

IUPAC Name

(2R,4S)-1-[2-[4-[[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]amino]phenyl]ethyl]-2-(hydroxymethyl)piperidin-4-ol

Molecular Formula

C23H25Cl2N3O2S

Molecular Weight

478.4 g/mol

InChI

InChI=1S/C23H25Cl2N3O2S/c24-20-6-3-16(11-21(20)25)22-14-31-23(27-22)26-17-4-1-15(2-5-17)7-9-28-10-8-19(30)12-18(28)13-29/h1-6,11,14,18-19,29-30H,7-10,12-13H2,(H,26,27)/t18-,19+/m1/s1

InChI Key

SQJKFWCRPARYPY-MOPGFXCFSA-N

Canonical SMILES

C1CN(C(CC1O)CO)CCC2=CC=C(C=C2)NC3=NC(=CS3)C4=CC(=C(C=C4)Cl)Cl

Isomeric SMILES

C1CN([C@H](C[C@H]1O)CO)CCC2=CC=C(C=C2)NC3=NC(=CS3)C4=CC(=C(C=C4)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.